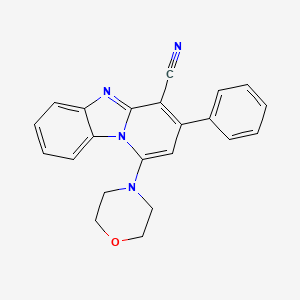![molecular formula C22H16Cl2N2O4 B12008698 [4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate CAS No. 767312-44-7](/img/structure/B12008698.png)
[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(E)-[(2-méthoxybenzoyl)hydrazinylidène]méthyl]phényl] 2,4-dichlorobenzoate: est un composé chimique doté d'une structure complexe. Il associe un dérivé d'hydrazine, un groupe benzoyle et un fragment de dichlorobenzoate. Décomposons-le :
Hydrazinylidène: Cette partie du composé contient un groupe fonctionnel de type hydrazine, qui peut participer à diverses réactions.
Benzoyle: Le groupe benzoyle (C₆H₅CO-) est dérivé de l'acide benzoïque et se retrouve souvent dans les composés organiques.
Dichlorobenzoate: La partie dichlorobenzoate contribue à la structure et aux propriétés globales.
Méthodes De Préparation
Les voies de synthèse de ce composé peuvent varier, mais voici un aperçu général :
Formation de l'hydrazinylidène: Commencez par faire réagir un dérivé d'hydrazine approprié (tel que l'hydrate d'hydrazine) avec un chlorure de benzoyle ou un bromure de benzoyle. Cela forme l'intermédiaire hydrazinylidène.
Réaction de couplage: Combinez l'intermédiaire hydrazinylidène avec l'acide 2,4-dichlorobenzoïque ou son ester. La réaction se produit généralement en milieu basique.
Purification: Purifiez le composé résultant par recristallisation ou d'autres méthodes.
Pour la production industrielle, les processus de synthèse et de purification à grande échelle sont optimisés pour obtenir des rendements élevés.
Analyse Des Réactions Chimiques
Oxydation: Le composé peut subir des réactions d'oxydation en raison de la présence de groupes fonctionnels riches en électrons.
Réduction: Les réactions de réduction peuvent modifier les parties hydrazinylidène ou benzoyle.
Substitution: Des réactions de substitution peuvent se produire au niveau du cycle phényle ou du groupe dichlorobenzoate.
Réactifs courants: Des réactifs comme l'hydroxyde de sodium, les chlorures d'acides et les agents réducteurs sont couramment utilisés.
Produits principaux: Selon les conditions de réaction, divers dérivés peuvent se former, y compris des phénylhydrazones substituées et des composés apparentés.
Applications De Recherche Scientifique
Biologie: Explorer ses interactions avec les molécules biologiques (enzymes, récepteurs, etc.).
Médecine: Évaluer ses propriétés pharmacologiques, son potentiel comme candidat médicament ou son utilisation dans les promédicaments.
Industrie: Envisager son rôle en science des matériaux, en catalyse ou en chimie spécialisée.
5. Mécanisme d'action
- Le mécanisme d'action du composé implique probablement des interactions avec des cibles moléculaires spécifiques (enzymes, récepteurs, etc.).
- Des recherches supplémentaires sont nécessaires pour élucider les voies exactes et les effets biologiques.
Mécanisme D'action
- The compound’s mechanism of action likely involves interactions with specific molecular targets (enzymes, receptors, etc.).
- Further research is needed to elucidate the exact pathways and biological effects.
Comparaison Avec Des Composés Similaires
Caractéristiques uniques: Mettre en évidence ses éléments structurels distincts (par exemple, le groupe hydrazinylidène).
Composés similaires: Autres hydrazones, dérivés benzoylés ou dichlorobenzoates.
Propriétés
Numéro CAS |
767312-44-7 |
|---|---|
Formule moléculaire |
C22H16Cl2N2O4 |
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C22H16Cl2N2O4/c1-29-20-5-3-2-4-18(20)21(27)26-25-13-14-6-9-16(10-7-14)30-22(28)17-11-8-15(23)12-19(17)24/h2-13H,1H3,(H,26,27)/b25-13+ |
Clé InChI |
OVGYIEUGVNSVOE-DHRITJCHSA-N |
SMILES isomérique |
COC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
COC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-[(2,4-Dichlorophenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12008633.png)



![ethyl (2E)-2-cyano-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetate](/img/structure/B12008662.png)
![2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dichlorophenyl)ethanone](/img/structure/B12008668.png)

![Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B12008677.png)

![[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12008693.png)

![N-(3-bromophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008707.png)
![2-ethoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12008709.png)
